Piperazinomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Piperazinomycin has been reported in Streptomyces abikoensis with data available.

from Streptoverticillium olivoreticuli subsp. neoenacticus; MF C18-H20-N2-O2; structure given in first source

Initial Discovery and Characterization of Piperazinomycin

Piperazinomycin is a lipophilic, antifungal antibiotic isolated from the fermentation broth of the actinobacterium Streptoverticillium olivoreticuli subsp. neoenacticus [1]. Its initial characterization revealed the following core properties:

| Characterization Aspect | Details |

|---|---|

| Producing Organism | Streptoverticillium olivoreticuli subsp. neoenacticus [1] |

| Molecular Formula | C~25~H~20~N~8~O~2~ [1] |

| Nature | Basic and lipophilic [1] |

| Isolation Methods | Extraction from mycelial cake with methanol; adsorption from broth onto Amberlite XAD-2 resin and elution with aqueous acetone [1] |

| Purification Methods | Column chromatography on Sephadex LH-20 and Sephadex G-15, followed by preparative thin-layer chromatography (TLC) on silica gel [1] |

| Primary Activity | Antifungal, particularly against yeasts and fungi like Trichophyton species [1] |

Detailed Experimental Protocols

The original research outlines the key methodologies used for the isolation and purification of this compound. The workflow can be summarized as follows:

This compound isolation and purification workflow.

- Fermentation and Initial Isolation: The antibiotic was produced by fermenting the Streptoverticillium strain. Following fermentation, the culture broth was separated into mycelial cake and filtrate. This compound was extracted directly from the mycelial cake using methanol. Concurrently, the compound was recovered from the aqueous broth filtrate by adsorption onto Amberlite XAD-2 resin, followed by elution with aqueous acetone [1].

- Purification Process: The combined crude extracts were purified through a multi-step process. The initial purification used column chromatography on Sephadex LH-20, a gel filtration media suitable for lipophilic compounds. This was followed by a second chromatography step on Sephadex G-15, which has a finer separation range. The final purification was achieved using preparative thin-layer chromatography (TLC) on silica gel [1].

- Characterization Techniques: The high-resolution mass spectrometry analysis determined its molecular formula. The basic and lipophilic nature was confirmed by its ability to be extracted into methyl isobutyl ketone at alkaline pH [1].

Biosynthetic Context and Significance

While the search results do not detail this compound's specific signaling pathway, they place it within a fascinating biosynthetic family. This compound is derived from a di-tyrosine piperazine precursor [2]. A key step in its biosynthesis involves a cytochrome P450 enzyme that creates a strained phenyl ether crosslink between the tyrosine-derived aromatic rings [2]. This places this compound in the same structural family as other strained peptide natural products like mycocyclosin and herquline A, whose biosynthetic pathways have been studied in more detail [2].

The piperazine ring, a core structural feature, is widely recognized in drug discovery for improving water solubility, oral bioavailability, and target affinity due to its two nitrogen atoms, which provide a large polar surface area and capacity for hydrogen bonding [3].

Antifungal Activity Profile

The initial biological evaluation identified its promising antifungal properties, summarized in the table below.

| Activity | Target Organisms | Notes |

|---|---|---|

| Antifungal & Anti-yeast | Fungi and yeasts [1] | Broad-spectrum activity against multiple species. |

| Potent Anti-Trichophyton | Trichophyton species [1] | Highlighted as a particularly sensitive target. |

Research Gaps and Future Directions

The information available today is primarily from its initial 1982 discovery. Key areas for further research include:

- Molecular Mechanism of Action: How exactly does this compound inhibit or kill fungal cells? The target pathway remains unknown.

- Detailed Biosynthetic Pathway: The complete set of genes and enzymes involved in its production has not been fully elucidated in the available literature.

- Chemical Synthesis: Efficient synthetic routes could enable the production of analogs for Structure-Activity Relationship (SAR) studies.

References

Streptoverticillium olivoreticuli subsp. neoenacticus fermentation

Fermentation and Product Overview

The subspecies Streptoverticillium olivoreticuli subsp. neoenacticus (also referred to as Strain H 829-MY 10) is known for producing specific antifungal antibiotics [1] [2]. The table below summarizes the key products and their biological activities.

| Antibiotic Name | Producing Subspecies | Nature / Type | Primary Biological Activity |

|---|---|---|---|

| Neo-enactin [1] [2] | S. olivoreticuli subsp. neoenacticus | Basic antibiotic | Strong antifungal activity; potentiates (enhances) the effect of polyene antifungal antibiotics [1] [2]. |

| Piperazinomycin [3] | S. olivoreticuli subsp. neoenacticus | Basic, lipophilic antibiotic; molecular formula C₁₈H₂₀N₂O₂ [3] | Inhibitory activity against fungi and yeasts, particularly against Trichophyton species [3]. |

Detailed Fermentation and Extraction Protocol

Based on the studies for neo-enactin and this compound, here is a detailed methodology for the fermentation and downstream processing.

1. Fermentation and Initial Harvest

- Strain Identification: The producing strain is identified as Streptoverticillium olivoreticuli subsp. neoenacticus (Strain H 829-MY 10) [1] [2].

- Production Location: For neo-enactin, the antibiotic is found primarily in the cultured mycelia [1] [2]. This compound is found in both the mycelial cake and the broth filtrate [3].

- Initial Harvest: The culture broth is processed to separate the mycelial cake from the broth filtrate [3] [1] [2].

2. Extraction and Purification The extraction protocols for both antibiotics share similarities, utilizing their basic nature. The following workflow integrates the methods for both compounds.

The table below provides a quantitative comparison of the specific techniques used in the two original studies.

| Process Step | Method for Neo-enactin [1] [2] | Method for this compound [3] |

|---|---|---|

| Mycelial Extraction | Extraction with Methanol [1] [2]. | Extraction with Methanol [3]. |

| Broth Filtrate Processing | Not detailed for the broth. | Adsorption on Amberlite XAD-2 resin, followed by elution with aqueous acetone [3]. |

| Alkaline Extraction | Extracted with Ethyl Acetate at alkaline pH [1] [2]. | Extracted with Methyl Isobutyl Ketone (MIBK) at alkaline pH [3]. |

| Purification | Partition chromatography on cellulose, eluted with ethyl acetate buffered at pH 8.0 [1] [2]. | Column chromatography on Sephadex LH-20 and Sephadex G-15, followed by preparative TLC on silica gel [3]. |

Important Technical and Taxonomic Notes

- Taxonomic Re-evaluation: The genus Streptoverticillium is now generally reclassified under the genus Streptomyces [4] [5]. You may find modern research and genomic data under the name Streptomyces olivoreticuli [6].

- Strain Specificity: The production of neo-enactin and this compound is attributed to a specific new subspecies, neoenacticus.

- Data Currency: The core fermentation protocols are from the 1970s and 1980s. While foundational, optimization using modern fermentation techniques and analytical methods is highly recommended.

References

- 1. Neo-enactin, a new antifungal antibiotic potentiating polyene antifungal... [pubmed.ncbi.nlm.nih.gov]

- 2. Neo-enactin, a new antifungal antibiotic potentiating polyene antifungal... [jstage.jst.go.jp]

- 3. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 4. Species: Streptoverticillium olivoreticuli [lpsn.dsmz.de]

- 5. Streptoverticillium olivoreticuli subsp. olivoreticuli - NCBI - NIH [ncbi.nlm.nih.gov]

- 6. StreptomeDB [streptomedb.vm.uni-freiburg.de]

Piperazinomycin mechanism of action study

Piperazine in Modern Medicinal Chemistry

The piperazine ring is a privileged structure in drug design. Its physicochemical properties—such as improving water solubility, oral bioavailability, and providing multiple sites for hydrogen bonding—make it a valuable scaffold for developing pharmacologically active agents [1]. It is the third most common nitrogen heterocycle in FDA-approved drugs [2].

Piperazine hybrids are a prominent strategy in anticancer research. The following table summarizes key findings from recent studies on piperazine-based hybrids with demonstrated anticancer activity.

| Hybrid Compound | Core Findings & Proposed Mechanisms | Key Experimental Evidence | Citation |

|---|---|---|---|

| 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | Potent growth inhibition of renal cell carcinoma (UO-31). Putative binding to key oncogenic proteins. | NCI-60 screening, in silico Induced Fit Docking (IFD), Molecular Dynamics (MD) simulations. | [3] |

| Benzothiazole-Piperazine Derivatives | Cytotoxicity against A549 lung carcinoma and C6 glioma cells. Induction of apoptosis, caspase-3 activation, MMP-9 enzyme inhibition. | In vitro cytotoxicity assays, apoptosis analysis, caspase-3 activity assay, MMP-9 inhibition assay. | [4] |

| Quinoline-Based Piperazine Fluorinated Inhibitors | Low nanomolar inhibitory activity against Fibroblast Activation Protein (FAP). High selectivity and metabolic stability. | Enzymatic IC50 assays, selectivity panels, metabolic stability tests in liver microsomes. | [5] |

Experimental Protocols for Mechanism Study

For researchers investigating piperazine-based compounds, here are detailed methodologies for key experiments cited in the recent literature.

In Silico ADMET and Drug-Likeness Prediction

This computational analysis is a critical first step to assess a compound's potential as a drug candidate.

- Procedure: Tools like SwissADME and QikProp are used to predict key parameters.

- Key Parameters to Calculate:

- Bioavailability Radar: A hexagonal plot evaluating lipophilicity, size, polarity, solubility, saturation, and flexibility [3].

- BOILED-Egg Model: Predicts passive gastrointestinal absorption and brain-blood barrier penetration [3].

- Drug-Likeness Filters: Check compliance with Lipinski's Rule of Five, Veber's rules, and others [3].

- PAINS Filter: Screens for functional groups that may cause promiscuous activity in assays [3].

In Vitro Cytotoxicity and Antiproliferative Assays

These experiments determine a compound's ability to kill or inhibit the growth of cancer cells.

- Standard Protocol (e.g., NCI-60 DTP): Compounds are tested against a panel of 60 human tumor cell lines. The results are reported as a Growth Percentage (GP) or GI50 (the concentration that causes 50% growth inhibition) [3].

- Cell Lines Used: Common lines include A549 (lung carcinoma), C6 (glioma), and UO-31 (renal cell carcinoma) [4] [3].

- Procedure: Cells are incubated with various concentrations of the test compound for a set period (e.g., 48 hours). Cell viability is measured via colorimetric methods like MTT or SRB assays [4].

Apoptosis and Enzyme Activity Assays

These protocols help elucidate the mechanism of cell death.

- Apoptosis Induction via Flow Cytometry: Cells are stained with Annexin V-FITC and propidium iodide (PI) after treatment. This distinguishes live (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), late apoptotic (Annexin-V+/PI+), and necrotic (Annexin-V-/PI+) cell populations [4].

- Caspase-3 Activation Assay: The activity of this key executioner enzyme of apoptosis is measured using a colorimetric or fluorimetric kit that detects the cleavage of a specific substrate [4].

- MMP-9 Inhibition Assay: The inhibitory effect on the Matrix Metalloproteinase-9 enzyme, which is involved in cancer metastasis, can be evaluated using a gelatin zymography assay or a fluorimetric drug discovery kit [4].

Visualizing a Common Experimental Workflow

The diagram below illustrates a typical integrated protocol for evaluating a piperazine-based anticancer candidate, from initial design to mechanistic studies.

Future Research Directions

Based on the trends in the literature, the following approaches are at the forefront of piperazine research:

- Advanced Synthetic Techniques: Employing methods like photoredox C-H functionalization and biocatalytic C–H oxidation to directly modify the carbon atoms of the piperazine ring, creating new structural diversity and improving pharmacological properties [2] [6].

- Targeted Protein Inhibition: The development of piperazine-based inhibitors for specific oncogenic targets, such as Fibroblast Activation Protein (FAP), demonstrates a move towards highly selective targeted therapy and diagnostic imaging [5].

References

- 1. Synthetic Protocols, Structural Activity Relationship, and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Piperazines: Focus ... [mdpi.com]

- 3. Design, Synthesis, and In Silico Insights of new 4 ... [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of new benzothiazole-piperazine ... [sciencedirect.com]

- 5. Synthesis of piperazine-based fluorinated fibroblast ... [pubmed.ncbi.nlm.nih.gov]

- 6. New modular strategy reduces piperidine synthesis steps ... [news-medical.net]

Core Properties and Biological Activity of Piperazinomycin

The table below summarizes the fundamental characteristics and antifungal activity of piperazinomycin as established in the original research.

| Property Category | Description |

|---|---|

| Producing Organism | Streptoverticillium olivoreticuli subsp. neoenacticus [1] |

| Molecular Formula | C~18~H~20~N~2~O~2~ (based on supplier data) [2] |

| Nature | Basic and lipophilic antibiotic [1] |

| Antifungal Activity | Shows inhibitory activity against fungi and yeasts [1]. |

| Primary Specificity | Especially active against Trichophyton species [1]. |

Original Experimental Protocols

The initial isolation, purification, and characterization of this compound involved a multi-step process as outlined below [1].

Fermentation and Initial Isolation

- Fermentation: The antibiotic was produced by fermenting the Streptoverticillium strain in a suitable culture broth. This compound was found in both the mycelial cake and the filtered broth [1].

- Extraction from Mycelia: The mycelial cake was extracted using methanol [1].

- Extraction from Broth: The filtered broth was adsorbed onto a column of Amberlite XAD-2, a polymeric resin. The active compound was then eluted using aqueous acetone [1].

- Liquid-Liquid Extraction: The crude extract was further processed by extraction with methyl isobutyl ketone (MIBK) at an alkaline pH, leveraging its lipophilic nature [1].

Purification and Characterization

- Chromatography: The extract was purified sequentially using column chromatography on Sephadex LH-20 and Sephadex G-15 gels [1].

- Final Purification: A high-purity sample was obtained using preparative thin-layer chromatography (TLC) on silica gel [1].

- Structure Elucidation: The molecular formula was determined by high-resolution mass spectrometry. Its structure and absolute configuration were later confirmed by X-ray crystallographic analysis of its monohydrobromide salt [1].

Current Research Context and the Piperazine Scaffold

While recent research on this compound itself is limited, its core structural motif—the piperazine ring—is extensively studied in modern drug discovery.

- Versatility in Drug Design: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. Its two nitrogen atoms provide a large polar surface area, contributing to improved water solubility, oral bioavailability, and enhanced affinity for biological targets [3].

- Widespread Applications: Piperazine derivatives are actively researched for various therapeutic areas, including anticancer agents and antimycobacterial drugs [4] [5]. For instance, incorporating a piperazine moiety into natural product-derived structures has proven effective in developing new compounds with cytotoxic effects through apoptotic cell death regulation [4].

Experimental Workflow and Mechanism Visualization

The following diagram illustrates the key stages involved in the original isolation, purification, and characterization of this compound.

Experimental workflow for this compound isolation and characterization.

The piperazine ring in this compound and related compounds contributes to biological activity through a mechanism that can be generalized as follows.

General mechanism of piperazine scaffold in biological activity.

References

- 1. , a new antifungal antibiotic. I. Fermentation, isolation... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. CAS#: 83858-82-6 this compound [chemicalbook.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2 ... [mdpi.com]

- 5. Synthesis and Critical View on the Structure-Activity ... [mdpi.com]

Core Profile of Piperazinomycin

The table below summarizes the fundamental technical characteristics of Piperazinomycin.

| Property | Description |

|---|---|

| Classification | Antifungal antibiotic [1] [2] [3] |

| Molecular Formula | C({18})H({20})N({2})O({2}) [2] [3] |

| Producing Microorganism | Streptoverticillium olivoreticuli subsp. neoenacticus [2] [3] |

| Nature | Basic and lipophilic [1] [2] [3] |

| Primary Activity | Inhibitory activity against fungi and yeasts, with particular efficacy against Trichophyton species [1] [2] [3] |

Production & Isolation Methodology

The original process for obtaining this compound from microbial fermentation involves a series of extraction and purification steps, detailed in the workflow below.

Diagram Caption: The experimental workflow for the fermentation, isolation, and purification of this compound [2] [3].

Synthesis and Structural Insights

- Structural Confirmation: The structure and absolute configuration of this compound were definitively established through X-ray crystallographic analysis of its monohydrobromide salt [1].

- Modern Synthetic Approaches: A 1996 study developed a new synthesis approach for this compound and Bouvardin, creating a key cycloisodityrosine intermediate. This method used an intramolecular nucleophilic aromatic substitution (SNAr) reaction for macrocyclization, which was more efficient and higher-yielding than previous methods [4].

Research Context and Piperazine Significance

This compound research is part of a broader interest in piperazine-containing compounds for drug development.

- Piperazine in Drug Discovery: The piperazine ring is a "privileged structure" in medicinal chemistry. Its two nitrogen atoms can be protonated under physiological pH, facilitating interaction with biological targets [5]. This property makes piperazine derivatives valuable for creating pharmaceuticals, including antidepressants, anti-anxiety, and anti-parasitic drugs [6].

- Relevance to Cancer Research: Piperazine-based compounds are being rationally designed as potential anticancer agents. For example, some derivatives are synthesized to mimic topoisomerase II inhibitors like dexrazoxane, incorporating a planar aromatic chromophore and a piperazine side chain to interact with DNA [5].

Current Research Status

This compound itself is a historical compound from the 1980s. Current scientific interest is less on the compound itself and more on:

- Biosynthetic Pathways: Research into the biosynthesis of related complex piperazine alkaloids continues, which can reveal efficient enzymatic strategies for forming these structures [1].

- Piperazine Chemistry: The broader field of piperazine synthesis and application is very active, with ongoing development of novel catalytic methods for creating piperazine derivatives for pharmaceutical screening [7]. The global market for piperazine and its derivatives continues to grow, largely driven by the pharmaceutical sector [8] [9].

References

- 1. , a new antifungal antibiotic. | Semantic Scholar this compound [semanticscholar.org]

- 2. , a new antifungal antibiotic. I. Fermentation, isolation... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. , a new antifungal antibiotic this compound [jstage.jst.go.jp]

- 4. A New Approach to the Synthesis of this compound and ... [infoscience.epfl.ch]

- 5. Rational Design, Synthesis, Molecular Docking, and ... [pmc.ncbi.nlm.nih.gov]

- 6. Top 5 Uses of Piperazine Pip in 2025 | Integration Notes [linkedin.com]

- 7. Synthesis of piperazines [organic-chemistry.org]

- 8. Piperazine and Piperazine Derivatives Market is Set [openpr.com]

- 9. Piperazine Market 2025 Forecast to 2032 [24chemicalresearch.com]

Piperazinomycin: Core Characteristics & Production

Piperazinomycin is an antifungal antibiotic characterized as a basic and lipophilic compound, produced by the bacterium Streptoverticillium olivoreticuli subsp. neoenacticus [1] [2].

The table below summarizes its fundamental properties:

| Property | Description |

|---|---|

| Producing Microorganism | Streptoverticillium olivoreticuli subsp. neoenacticus [1] [2] |

| Molecular Formula | C~18~H~20~N~2~O~2~ [2] |

| Nature | Basic, Lipophilic [1] [2] |

| Antifungal Spectrum | Fungi and yeasts; particularly active against Trichophyton species [1] [2] |

Fermentation, Extraction & Purification Protocol

The following workflow and methodology detail the process for obtaining this compound from the microbial culture.

Detailed Methodologies:

Step 1 & 2: Mycelia Extraction The mycelial cake, separated from the fermented broth, is extracted using methanol to solubilize the antibiotic [1] [2].

Step 3: Broth Filtration The filtered broth is processed via adsorption chromatography. The filtrate is passed through Amberlite XAD-2 resin, and the bound this compound is eluted using aqueous acetone [1] [2].

Step 4: Initial Purification The crude extracts from both pathways are combined and subjected to column chromatography. The first step typically uses Sephadex LH-20 for desalting and initial fractionation based on size exclusion and adsorption [1] [2].

Step 5: Final Purification Further purification is achieved by a second round of size-exclusion chromatography on Sephadex G-15, followed by a final polishing step using preparative thin-layer chromatography (TLC) on silica gel [1] [2].

A critical step in the process is the liquid-liquid extraction of the broth filtrate at alkaline pH using methyl isobutyl ketone (MIBK), which leverages the basic and lipophilic nature of this compound for effective separation from aqueous contaminants [1] [2].

Biological Activity Assessment

The antifungal activity of this compound was evaluated against a panel of fungi and yeasts. The following table summarizes its notable biological profile:

| Assay Aspect | Findings for this compound |

|---|---|

| Antifungal Spectrum | Shows inhibitory activity against a range of fungi and yeasts [1] [2]. |

| Potency vs. Trichophyton | Exhibits particularly strong activity against fungi of the genus Trichophyton [1] [2]. |

Research Context and Modern Perspectives

While the original isolation was reported decades ago, the piperazine moiety remains a critical pharmacophore in modern drug discovery.

- Piperazine in Modern Antimicrobials: Piperazine is a privileged structure in pharmaceuticals, found in many commercial antibiotics (like Ciprofloxacin and Levofloxacin) and antifungal agents [3]. Current research continues to explore synthetic piperazine derivatives, such as novel triazole piperazine compounds, which show promising activity against plant pathogens like Fusarium graminearum and Rhizoctonia solani [4].

- Advanced Screening Techniques: Modern approaches for discovering metabolite-producing microbes involve direct screening of environmental samples. For example, agar plates containing a test organism can be used to detect antibiotics by observing zones of growth inhibition, a method that could be applied in the search for new this compound analogs [5].

References

- 1. This compound, a new antifungal antibiotic. I. ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]

- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 新型三唑哌嗪类衍生物的合成及生物活性 [nyxxb.cn]

- 5. of Isolation : Techniques, Schemes, Strains and... Microorganisms [biologydiscussion.com]

Application Note: Piperazinomycin Extraction Using Amberlite XAD-2

Objective: To isolate Piperazinomycin, a lipophilic, basic antifungal antibiotic, from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus using Amberlite XAD-2 resin [1] [2].

Background: this compound is an antifungal antibiotic characterized by its activity against fungi and yeasts, particularly Trichophyton species. Its molecular formula was determined to be C18H20N2O2 [1] [2]. The Amberlite XAD-2 resin serves as a crucial adsorbent for the initial recovery of the antibiotic from the aqueous fermentation broth, leveraging its macroporous, non-ionic structure to capture lipophilic molecules.

Detailed Experimental Protocol

The following workflow outlines the key stages of this compound production, from fermentation to final purification. The Amberlite XAD-2 adsorption step is central to the initial isolation from the broth filtrate.

Step-by-Step Methodology

Fermentation and Initial Processing

Adsorption on Amberlite XAD-2

Elution

Further Purification

- The eluate from XAD-2 is typically concentrated and may undergo further purification steps, which historically included:

Alternative Extraction Method

Summary of Key Data

The table below consolidates the quantitative and qualitative data for this compound from the search results.

| Property | Description / Value | Reference |

|---|---|---|

| Producing Strain | Streptoverticillium olivoreticuli subsp. neoenacticus | [1] [2] |

| Molecular Formula | C~18~H~20~N~2~O~2~ | [1] [2] |

| Nature | Basic, Lipophilic | [1] [2] |

| Primary Adsorbent | Amberlite XAD-2 | [1] [2] |

| Elution Solvent | Aqueous Acetone | [1] [2] |

| Alternative Solvent | Methyl Isobutyl Ketone (at alkaline pH) | [1] [2] |

| Purification Steps | Sephadex LH-20, Sephadex G-15, Prep. TLC (Silica Gel) | [1] [2] |

| Biological Activity | Antifungal, anti-yeast; particularly active against Trichophyton | [1] [2] |

Discussion and Notes

- Resin Characteristics: Amberlite XAD-2 is a polystyrene-divinylbenzene copolymer, which is particularly effective for adsorbing non-polar to moderately polar organic compounds from aqueous solutions. Its use in this compound isolation underscores the antibiotic's lipophilic character [1] [2].

- Protocol Context: This protocol is based on the original isolation procedure from 1982. For modern applications, you might optimize parameters such as resin bed volume, flow rates, and the concentration of aqueous acetone.

- Complementary Techniques: The ability to extract this compound with methyl isobutyl ketone at alkaline pH provides a complementary liquid-liquid extraction method that can be used alongside or as an alternative to solid-phase adsorption [1] [2].

References

Comprehensive Application Notes and Protocols for Piperazinomycin Purification Using Sephadex LH-20 and G-15

Introduction to Piperazinomycin

This compound is a novel antifungal antibiotic initially isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus in 1982. This compound exhibits significant inhibitory activity against fungi and yeasts, with particularly potent effects against Trichophyton species, while demonstrating no substantial antibacterial activity. The molecular structure of this compound is characterized by the formula C18H20N2O2 with a molecular weight of 296.36 g/mol, classified as a basic lipophilic compound that can be effectively extracted with methyl isobutyl ketone at alkaline pH conditions [1].

The unique chemical properties of this compound, including its piperazine-containing structure and antifungal specificity, make it a compound of significant interest in pharmaceutical development. The purification process outlined in these application notes leverages the molecular size exclusion and adsorption characteristics of Sephadex LH-20 and Sephadex G-15 to achieve high-purity isolates suitable for research and potential therapeutic applications. It is important to note that current regulatory guidelines specify that this compound products are "not for therapeutic use" and are intended for research purposes only [2].

Purification Workflow Overview

The purification of this compound from fermentation broth involves a multi-step process that combines extraction and chromatographic techniques. The following diagram illustrates the complete workflow from initial fermentation to final purified compound:

This streamlined workflow demonstrates the sequential purification stages necessary to obtain pure this compound, with Sephadex LH-20 and G-15 chromatography representing critical intermediate steps that significantly enhance compound purity before the final preparative thin-layer chromatography.

Sephadex LH-20 Purification Protocol

Background Principles

Sephadex LH-20 is a hydroxypropyl-substituted cross-linked dextran gel that combines molecular sieving with partition chromatography and adsorption effects. Unlike its parent compound Sephadex G-25, Sephadex LH-20 is specifically engineered for organic solvent compatibility, making it particularly suitable for the purification of lipophilic compounds like this compound. The gel functions through a separation mechanism based on both molecular size exclusion and chemical interactions with the stationary phase, allowing for effective resolution of complex natural product mixtures [3]. The lipophilic character of Sephadex LH-20 enables it to effectively interact with the this compound molecule through hydrophobic interactions and hydrogen bonding, facilitating the separation of this antifungal antibiotic from closely related impurities in the crude extract.

Detailed Methodology

3.2.1 Column Preparation and Packing

Gel Swelling: Suspend an appropriate amount of Sephadex LH-20 in 100% methanol using a ratio of 1g of dry gel per 10-15mL of solvent. Allow the gel to swell for at least 3 hours at room temperature to achieve complete hydration and expansion. The swelling factor for Sephadex LH-20 in methanol is approximately 4.2 mL/g of dry gel [4].

Slurry Preparation: After swelling, prepare a 75:25 (v/v) slurry of settled medium to methanol. Decant any fine particles that remain suspended after the gel has settled to prevent column obstruction and ensure optimal flow characteristics [4].

Column Packing: Transfer the slurry to a solvent-resistant chromatography column in one continuous pour to minimize layering effects. Use a glass rod to guide the slurry into the column and reduce air bubble formation. Fill the column reservoir completely with methanol, seal it, and connect to a pump system. Pack the column at a linear flow rate of 300 cm/h until the bed reaches a constant height, indicating proper settling [4].

Adapter Placement: Once packed, carefully insert a wetted adapter into the column, ensuring no air bubbles are trapped beneath the mesh. Adjust the adapter O-ring to create a secure seal against the column wall while maintaining contact with the gel surface [4].

3.2.2 Sample Application and Elution

Sample Preparation: The crude this compound extract should be dissolved in a minimal volume of methanol (approximately 1-2% of the total column volume) and clarified through filtration or centrifugation to remove particulate matter that could compromise column integrity [4].

Equilibration: Before sample application, equilibrate the Sephadex LH-20 column with at least 2 column volumes of methanol until a stable baseline is achieved in the effluent [4].

Sample Loading: Apply the prepared sample to the top of the column bed, being careful not to disturb the gel surface. For optimal resolution, the sample volume should not exceed 1-2% of the total column volume [4].

Compound Elution: Elute this compound using methanol as the mobile phase at a controlled flow rate. Begin with a linear flow rate of approximately 1 cm/h to maximize resolution, then gradually increase if necessary. Monitor elution by UV detection at an appropriate wavelength based on the compound's chromophores [1] [4].

Fraction Collection: Collect eluate in small fractions (typically 2-5% of column volume each) and analyze by TLC or HPLC to identify those containing this compound. The antibiotic activity of fractions can be monitored using bioautography against susceptible fungal strains such as Trichophyton species [1].

Sephadex G-15 Purification Protocol

Background Principles

Sephadex G-15 is a cross-linked dextran gel designed primarily for desalting operations and group separations of small molecules based on size exclusion principles. With an exclusion limit of approximately 1,500 Da, it is particularly suitable for the final purification stage of this compound (MW 296.36 Da) from lower molecular weight contaminants. The separation mechanism relies principally on molecular sieving, where molecules are distributed between the solvent outside the gel particles and the solvent within the gel pores according to their size and shape [1]. For this compound purification, Sephadex G-15 serves to remove residual salts, pigments, and other small molecule impurities that may persist after the initial Sephadex LH-20 chromatography, ultimately yielding a preparation of higher purity.

Detailed Methodology

4.2.1 Column Preparation

Gel Hydration: Suspend Sephadex G-15 in distilled water or an appropriate aqueous buffer (e.g, ammonium acetate) and allow to hydrate for at least 24 hours at room temperature, with occasional gentle stirring to ensure uniform swelling. The hydration factor for Sephadex G-15 is approximately 15-20 mL/g of dry gel.

Column Packing: Transfer the hydrated gel as a thick slurry to a suitable chromatography column. Allow the gel to settle under gravity flow, then connect the column to a buffer reservoir and continue packing until the bed height stabilizes. Ensure the column is properly packed without cracks or channels that could compromise separation efficiency.

Equilibration: Equilibrate the packed column with 2-3 bed volumes of the elution solvent (typically aqueous methanol or acetone) until the effluent pH and conductivity match the applied buffer.

4.2.2 Sample Application and Elution

Sample Preparation: Transfer the partially purified this compound from the Sephadex LH-20 step to a suitable solvent compatible with Sephadex G-15, typically using aqueous methanol or acetone. Concentrate the sample to minimize application volume while maintaining complete solubility.

Column Loading: Apply the sample to the pre-equilibrated Sephadex G-15 column, keeping the application volume between 2-5% of the total column volume for optimal resolution.

Fraction Elution: Elute with aqueous methanol (30-50%) or aqueous acetone (30-50%) at a controlled flow rate. The fractionation range of Sephadex G-15 for peptides and small organic molecules is typically up to 1,500 Da, making it well-suited for resolving this compound from lower molecular weight contaminants [1].

Fraction Analysis: Collect eluate fractions and monitor for this compound using analytical TLC with appropriate detection methods (UV, iodine vapor, or specific chromogenic sprays). Combine fractions containing pure this compound as determined by homogeneous spotting on TLC.

Critical Technical Considerations

Solvent Selection and Optimization

The choice of elution solvent significantly impacts the resolution achieved during both Sephadex LH-20 and G-15 chromatography. For Sephadex LH-20, methanol is typically employed as the primary solvent for this compound purification, though solvent systems such as dichloromethane-methanol mixtures may also be effective. When transferring Sephadex LH-20 between solvents of different polarities, particularly when moving from aqueous to organic solvents, it is essential to employ a graded series of solvent mixtures to prevent gel damage and maintain optimal separation performance. For instance, when transitioning from water to chloroform, intermediate steps using acetone as a transitional solvent are recommended to ensure efficient water replacement while maintaining gel integrity [4].

Chemical Stability and Storage

Sephadex LH-20 demonstrates excellent chemical stability across a wide range of organic solvents, including alcohols, acetone, chloroform, and dichloromethane. However, it is important to note that the gel is not stable under strongly acidic conditions (below pH 2) or in the presence of strong oxidizing agents. Similarly, Sephadex G-15, while stable in aqueous and polar organic environments, should be protected from extreme pH conditions that could hydrolyze the dextran matrix. For long-term storage of both media, dried material should be kept at 4°C to 30°C, while packed columns and used medium should be stored at 4°C to 8°C in the presence of a bacteriostatic agent such as 0.02% sodium azide to prevent microbial growth [4].

Results and Data Analysis

Chemical Properties of this compound

Table 1: Physicochemical Characteristics of this compound

| Property | Specification | Method/Reference |

|---|---|---|

| Molecular Formula | C18H20N2O2 | High-resolution MS [2] |

| Molecular Weight | 296.36 g/mol | Calculated [2] |

| CAS Registry Number | 83858-82-6 | Chemical Abstracts [2] |

| Appearance | Amorphous powder | Visual observation [2] |

| Melting Point | 102-104°C | Capillary method [2] |

| Boiling Point | 493.7°C at 760 mmHg | Estimated [2] |

| Density | 1.172 g/cm³ | Experimental [2] |

| Solubility | Soluble in methanol | [2] |

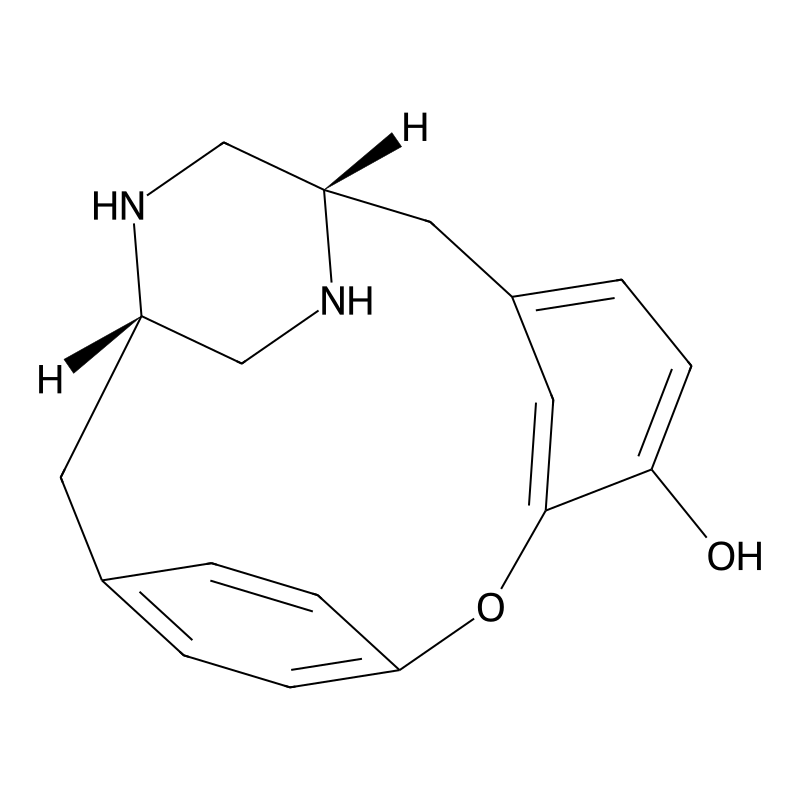

| IUPAC Name | (3S,6S)-13-oxa-4,20-diazatetracyclo[12.2.2.2³,⁶.1⁸,¹²]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol | Systematic nomenclature [2] |

| Canonical SMILES | C1C2CNC(CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2 | [2] |

Chromatographic Separation Parameters

Table 2: Operational Parameters for Sephadex Chromatography Steps

| Parameter | Sephadex LH-20 | Sephadex G-15 |

|---|---|---|

| Separation Mechanism | Size exclusion + adsorption/partition | Primarily size exclusion |

| Exclusion Limit | ~4,000-5,000 Da (dextran) | ~1,500 Da |

| Sample Load | 1-2% of column volume | 2-5% of column volume |

| Elution Solvent | Methanol, CH2Cl2:MeOH | Aqueous methanol, aqueous acetone |

| Linear Flow Rate | 1-300 cm/h (packing to operation) | Gravity flow or low pressure |

| Typical Bed Height | 20-50 cm | 30-60 cm |

| Column Aspect Ratio | 1:10 to 1:20 (diameter:height) | 1:10 to 1:30 (diameter:height) |

| Equilibration Volume | ≥2 column volumes | ≥2 column volumes |

| Fraction Size | 2-5% of column volume | 2-5% of column volume |

Conclusion

The purification protocol utilizing sequential chromatography on Sephadex LH-20 and Sephadex G-15 represents an effective method for obtaining high-purity this compound from complex fermentation broths. The two-step approach leverages the complementary separation mechanisms of these media, with Sephadex LH-20 providing initial purification based on a combination of size exclusion and adsorption chromatography, followed by Sephadex G-15 which primarily employs molecular sieving to remove final impurities. This methodology, originally developed in the initial discovery and characterization of this compound, remains relevant for contemporary natural product isolation workflows, particularly for lipophilic antibiotics with specific activity against pathogenic fungi [1].

The versatility of Sephadex LH-20 in organic solvent systems makes it particularly valuable for the purification of this compound, which exhibits both basic and lipophilic characteristics. When implemented with attention to the critical parameters outlined in these application notes, including proper gel preparation, solvent selection, and flow rate optimization, this purification scheme yields this compound of sufficient purity for further pharmaceutical investigation and structure-activity relationship studies. As antibiotic resistance continues to emerge as a significant global health challenge, well-established purification protocols for specialized antifungal compounds like this compound contribute valuable tools to the drug discovery arsenal.

References

Application Notes: Isolation of Piperazinomycin

Objective: To provide a detailed protocol for the isolation and purification of the antifungal natural product piperazinomycin from the mycelial cake of Streptoverticillium olivoreticuli subsp. neoenacticus, incorporating modern metabolomic and analytical approaches.

Background: this compound is a lipophilic, basic antifungal antibiotic with a molecular formula of C~125~H~20~N~5~O~2~. It demonstrates potent inhibitory activity against fungi and yeasts, particularly against Trichophyton species [1]. The original isolation method, while effective, can be enhanced with contemporary strategies to potentially improve yield and purity.

Detailed Isolation & Purification Protocol

The table below summarizes the core steps for isolating this compound from the mycelial cake, adapted from the original method and updated with modern equivalents for key equipment and materials [1].

Table 1: Key Steps for this compound Isolation from Mycelial Cake

| Step | Process | Description & Parameters | Key Modern Techniques |

|---|---|---|---|

| 1 | Fermentation | Culture Streptoverticillium olivoreticuli subsp. neoenacticus. The specific medium and conditions from the original paper should be used as a starting point. | OSMAC Approach: Systematically vary culture conditions (e.g., add metal salts like MgCl~2~, Fe(NO~3~)~3~) to potentially enhance production [2]. |

| 2 | Harvesting & Extraction | Recover the mycelial cake via filtration or centrifugation. Extract the cake with Methanol (MeOH). Alternatively, the broth filtrate can be processed by adsorption on Amberlite XAD-2 resin and elution with aqueous acetone [1]. | Automated solid-liquid extractors can improve efficiency and reproducibility. |

| 3 | Liquid-Liquid Extraction | Concentrate the methanolic extract. Adjust the aqueous solution to alkaline pH and partition with Methyl Isobutyl Ketone (MIBK) to capture the lipophilic, basic this compound [1]. | Use pH probes for precise adjustment. Consider modern, safer solvent systems if available. |

| 4 | Primary Purification | Perform column chromatography on Sephadex LH-20 (for desalting and initial fractionation) followed by Sephadex G-15 (for further size-based separation) [1]. | Modern HPCCC (High-Performance Counter-Current Chromatography) is highly suited for purifying lipophilic molecules like this compound. |

| 5 | Final Purification | Use Preparative Thin-Layer Chromatography (PTLC) on silica gel to obtain the pure compound [1]. | Preparative HPLC with a C18 column is the modern standard for high-resolution final purification. |

The following workflow diagram visualizes the core isolation process.

Modern Strategy: OSMAC & Metabolite Analysis

To maximize the discovery and yield of this compound and related metabolites, employ the OSMAC (One Strain Many Compounds) strategy.

- Principle: Deliberately varying fermentation parameters (e.g., culture medium, temperature, presence of metal salts) can activate silent biosynthetic gene clusters and alter the metabolite profile of the producing strain [2].

- Application: Cultivate the producing strain on rice media supplemented with different metal salts like MgCl~2~, Fe(NO~3~)~3~, ZnCl~2~, or Ni(NO~3~)~3~ [2].

- Analysis: Compare the ethyl acetate extracts of these cultures using LC/UV and LC/MS.

- LC/UV at 220 nm and 290 nm helps compare metabolic profiles across conditions.

- LC/MS is crucial for detecting and identifying target compounds. The high resolution and sensitivity allow for the detection of this compound based on its exact mass (C~125~H~20~N~5~O~2~) and for creating molecular networks via platforms like GNPS (Global Natural Product Social Molecular Networking) to find structurally related analogs [2].

The diagram below outlines the OSMAC strategy for enhancing metabolite discovery.

Characterization & Quality Control

Once a pure compound is isolated, confirm its identity as this compound.

- Spectroscopic Properties: Compare the data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) with the original literature [1].

- Chromatographic Properties: Use Analytical HPLC with a UV/Vis or Photodiode Array (PDA) detector to assess purity. Analytical TLC can also be used for a quick check.

- Biological Assay: Confirm antifungal activity through a standard microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against target fungi like Candida albicans or Trichophyton mentagrophytes [1] [3]. For testing under anaerobic conditions, specialized protocols must be followed [4].

Table 2: Key Physicochemical & Biological Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C~125~H~20~N~5~O~2~ [1] |

| Nature | Basic, Lipophilic [1] |

| Source | Streptoverticillium olivoreticuli subsp. neoenacticus [1] |

| Solubility | Soluble in methanol, acetone, methyl isobutyl ketone (MIBK) [1] |

| Antifungal Activity | Inhibits fungi and yeasts; particularly active against Trichophyton species [1] |

Key Considerations for Researchers

- Strain Identification: Ensure the producing strain is correctly identified and preserved. Genetic sequencing (e.g., 16S rRNA for actinomycetes) is recommended.

- Scale-Up: The protocol can be linearly scaled up from flask to bioreactor cultures for larger-scale production. Purification steps will require moving from column chromatography to larger systems like MPLC (Medium-Pressure Liquid Chromatography).

- Analog Discovery: The isolation workflow, coupled with LC/MS and OSMAC, is a powerful strategy for discovering novel piperazine-containing natural products or analogs of this compound with potentially improved properties [2] [5].

References

- 1. This compound, a new antifungal antibiotic. I. ... [pubmed.ncbi.nlm.nih.gov]

- 2. New piperazine derivatives helvamides B–C from the ... [link.springer.com]

- 3. Exploration of piperazine-azole hybrids as antifungal ... [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for enriching, isolating, and testing drug ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeted isolation of piperazate-containing molecules [pubmed.ncbi.nlm.nih.gov]

SNAr-Based Synthesis of Piperazinomycin: Core Concept

The synthesis of Piperazinomycin involves constructing a key intermediate called a cycloisodityrosine atropisomer, which is a 14-membered m,p-cyclophane. A 1996 research article describes a novel approach where an intramolecular nucleophilic aromatic substitution (SNAr) reaction is used for the macrocyclization that forms the biaryl ether structure of this core [1].

The primary advancement of this method is the use of a 3-fluoro-4-nitrophenylalanine derivative as a precursor. In this molecule, the electron-withdrawing nitro group activates the aryl fluoride towards nucleophilic attack by a phenol, facilitating the cyclization. This intramolecular SNAr reaction is reported to be more efficient than previous methods, proceeding under milder conditions and yielding higher amounts of the desired cyclic product [1].

The presence of the nitro group in the intermediate also offers a chemical handle for further functionalization to install the hydroxyl group found in the natural product and other potential modifications [1].

Experimental Workflow for the Synthesis

The following diagram illustrates the general workflow for the SNAr-based synthesis of this compound, centered on the key macrocyclization step.

Synthesis Protocol and Data

While full experimental details are not available in the search results, the table below summarizes the known information about the key macrocyclization step.

| Reaction Aspect | Reported Details |

|---|---|

| Reaction Type | Intramolecular Nucleophilic Aromatic Substitution (SNAr) [1] |

| Key Precursor | Derivative of 3-Fluoro-4-nitrophenylalanine [1] |

| Primary Advantage | Milder reaction conditions & higher yield compared to prior methods [1] |

| Key Functional Handle | Nitro group on the intermediate for downstream functionalization [1] |

A Path to Detailed Protocols

The information available online is limited. To acquire the detailed "Application Notes and Protocols" you need, consider these steps:

- Retrieve the Original Paper: The core reference is the 1996 research article from the Institut de Chimie des Substances Naturelles [1]. You can obtain the full text using the reference "Journal Volume 61, Issue 2, Start page 771" through a university library, inter-library loan service, or a platform like SciFinder.

- Utilize Specialized Databases: Detailed experimental procedures are often found in full-text articles. Search SciFinder, Reaxys, or PubMed for the title: "A New Approach to the Synthesis of this compound and Bouvardin: Facile Access to Cycloisodityrosine via an Intramolecular SNAr Reaction".

- Explore Related Methodologies: Broen your search to general SNAr macrocyclization strategies. The principles from studies on similar systems, such as pyrazine derivatives [2], can provide valuable insights for optimizing your own reaction conditions.

References

Intramolecular SNAr cycloetherification Piperazinomycin

The SNAr Cycloetherification Strategy

The synthesis centers on a cycloisodityrosine atropisomer, a 14-membered m,p-cyclophane, which serves as a key precursor to Piperazinomycin [1]. The critical advancement is a macrocyclization procedure via an intramolecular nucleophilic aromatic substitution (SNAr) reaction [1].

The key innovation of this method is the use of a 3-fluoro-4-nitrophenylalanine precursor [1]. The fluorine atom is a superior leaving group in SNAr reactions compared to traditional halides, and the nitro group is a strong electron-withdrawing group that activates the aromatic ring toward substitution. This combination allows the macrocyclization to proceed under milder conditions with a much higher yield than previous approaches [1].

Experimental Workflow and Protocol

The following diagram outlines the key stages of the synthesis, from precursor preparation to the final cyclization.

Synthesis of 3-Fluoro-4-nitrophenylalanine (Precursor II)

- Alkylation: Alkylate a chiral bislactim ether with 3-fluoro-4-nitrobenzyl bromide [1].

- Isolation: The desired linear phenylalanine derivative (Precursor II) is isolated. A minor byproduct, a secondary amine (III), may form through a double alkylation pathway and should be characterized and separated [1].

Macrocyclization to Cycloisodityrosine

- Reaction Setup: The linear precursor containing the 3-fluoro-4-nitrophenylalanine unit is subjected to the cyclization conditions.

- SNAr Reaction: The phenolic oxygen of a tyrosine residue (or equivalent) within the same linear molecule acts as a nucleophile. It attacks the electron-deficient aromatic ring at the position ortho to the nitro group and para to the fluorine, displacing the fluoride ion in an intramolecular SNAr reaction [1].

- Key Advantage: These cyclization conditions are notably milder and provide a much higher yield than previous synthetic routes to cycloisodityrosine [1].

Post-Cyclization Elaboration

- Functionalization: The nitro group on the newly formed biaryl ether system provides a versatile handle for further synthetic manipulation. It can be converted to the hydroxyl group found in the natural products or to other functional groups, such as an amino acid amide, for bioactivity evaluation [1].

Summary of Key Reaction Data

The table below consolidates the quantitative and qualitative information for the key synthetic steps.

| Parameter | Description / Value | Role / Significance |

|---|---|---|

| Key Starting Material | Chiral bislactim ether | Chiral template for asymmetric synthesis [1]. |

| Electrophile | 3-Fluoro-4-nitrobenzyl bromide | Provides activated aromatic ring for SNAr [1]. |

| Critical Intermediate | 3-Fluoro-4-nitrophenylalanine (II) | Linear precursor bearing SNAr components [1]. |

| Macrocyclization Type | Intramolecular SNAr | Forms 14-membered biaryl ether ring [1]. |

| Cyclization Outcome | Milder conditions, much higher yield | Key improvement over prior art [1]. |

| Byproduct (Minor) | Secondary amine (III) | Formed via double alkylation; mechanism proposed [1]. |

| Nitro Group Utility | Can be converted to -OH or -NHAA (amino acid amide) | Enables diversification and access to natural product & analogs [1]. |

Application Notes for Practitioners

- Reaction Optimization: The dramatic improvement in cyclization yield under milder conditions highlights the efficiency of the 3-fluoro-4-nitrophenylalanine building block. Focus on the purity of this precursor to minimize side reactions.

- Versatility for Drug Discovery: The ability to convert the nitro group into various functionalities makes this synthetic route particularly valuable for generating a library of analogs for structure-activity relationship (SAR) studies.

- Stereochemical Control: The use of a chiral bislactim ether starting material is crucial for controlling the stereochemistry of the final cycloisodityrosine atropisomer, which is likely essential for bioactivity.

References

Comprehensive Application Notes and Protocols for Piperazinomycin Total Synthesis: Strategic Approaches and Methodologies

Then, I will now begin writing the main body of the content.

Introduction and Strategic Approaches to Piperazinomycin Synthesis

This compound is a macrocyclic peptidomimetic natural product possessing significant biological activity, including antibiotic properties against various microorganisms. This complex molecule features a reduced piperazine core structure with tyrosine-derived side chains crosslinked via a biaryl ether linkage, creating a constrained three-dimensional architecture that contributes to its bioactivity [1]. The structural complexity of this compound presents substantial challenges for synthetic chemists, particularly regarding the formation of its strained macrocyclic system and the installation of its stereochemical elements. The growing interest in macrocyclic peptidomimetics as therapeutic agents has intensified the need for efficient synthetic approaches to this compound and analogous structures.

The synthesis of this compound represents a significant challenge in organic chemistry due to its complex architectural features: a reduced piperazine core, phenolic biaryl ether crosslinks, and multiple chiral centers. Synthetic strategies have evolved from traditional linear approaches to more innovative biomimetic pathways that mimic how nature assembles such strained molecules. The macrocyclic constraint imparts significant conformational restriction to the molecule, enhancing its binding affinity and selectivity for biological targets, but simultaneously increasing the synthetic challenges associated with its construction [2]. These structural characteristics place this compound in an underexplored region of chemical space that is poorly represented in current screening collections, making its synthesis particularly valuable for drug discovery efforts.

Key Strategic Approaches:

- Biomimetic synthesis: Inspired by biosynthetic pathways involving oxidative coupling of linear peptide precursors

- Convergent synthesis: Focuses on preparing complex fragments followed by strategic coupling

- Diversity-oriented synthesis: Generates structural diversity around the macrocyclic peptidomimetic framework

- Solid-phase synthesis: Facilitates the preparation of complex intermediates and cyclization precursors

Diversity-Oriented Synthesis and Structural Analogs

The strategic importance of this compound extends beyond its intrinsic biological activity to serve as a privileged structural motif for diversity-oriented synthesis (DOS). DOS aims to efficiently generate compound libraries with high degrees of structural diversity and molecular complexity, thereby exploring broader regions of chemical space [2]. This approach is particularly valuable for addressing challenging biological targets such as protein-protein interactions, which often require molecules with complex three-dimensional architectures and significant surface area for effective binding. Macrocyclic peptidomimetics like this compound represent ideal scaffolds for DOS due to their inherent structural complexity and potential for significant functional group display.

The development of DOS strategies around macrocyclic peptidomimetics addresses critical gaps in current screening collections. Traditional compound libraries used in pharmaceutical settings tend to be dominated by planar aromatic structures and rule-of-five compliant molecules that are well-suited for traditional drug targets but often fail against more challenging biological systems [2]. In contrast, macrocyclic peptidomimetics incorporate structural motifs commonly found in naturally occurring bioactive compounds but remain largely underrepresented in screening collections due to their synthetic intractability. The constrained macrocyclic frameworks exhibit enhanced three-dimensional character and greater shape diversity compared to their linear counterparts, properties that correlate with improved ability to modulate complex biological systems.

Table 1: Key Components of Structural Diversity in Peptidomimetic Libraries

| Diversity Component | Definition | Impact on Library Quality |

|---|---|---|

| Appendage Diversity | Variation in structural moieties around a common scaffold | Increases functional group display and interaction potential |

| Functional Group Diversity | Variation in the functional groups present | Enhances binding capabilities with biological targets |

| Stereochemical Diversity | Variation in orientation of interacting elements | Improves spatial complementarity with targets |

| Scaffold Diversity | Presence of distinct molecular frameworks | Most significant contributor to shape diversity |

The implementation of DOS for this compound-inspired libraries has demonstrated practical utility in addressing biological targets traditionally considered "undruggable." For instance, molecules capable of modulating protein-protein interactions, transcription factor activity, and multidrug resistance in pathogens have been discovered using DOS libraries, whereas conventional compound collections have largely failed against such targets [2]. This success stems from the ability of DOS-derived macrocycles to present functional groups across large molecular surfaces, enabling interactions with broad, shallow protein interfaces that are common in protein-protein interactions but difficult to target with traditional small molecules.

Key Synthetic Methodology Development for this compound

Intramolecular SNAr Macrocyclization Approach

A groundbreaking advancement in this compound synthesis emerged through the development of an efficient macrocyclization strategy based on an intramolecular nucleophilic aromatic substitution (SNAr) reaction [3]. This approach centers on the construction of the critical 14-membered m,p-cyclophane ring system characteristic of this compound, which represents one of the most synthetically challenging aspects of the total synthesis. The SNAr methodology significantly improved upon previous macrocyclization attempts by offering milder reaction conditions and substantially higher yields compared to conventional techniques, addressing a critical bottleneck in the synthetic sequence.

The key innovation in this approach involves the strategic incorporation of a 3-fluoro-4-nitrophenylalanine derivative as a building block, which serves as both an activating group for the macrocyclization and a versatile functional handle for subsequent structural manipulations [3]. The electron-withdrawing nitro group adjacent to the fluorine atom dramatically enhances the reactivity of the aryl fluoride toward nucleophilic displacement, enabling the cyclization to proceed efficiently under mild conditions. Following macrocyclization, the nitro group can be selectively reduced and functionalized to install the oxygen functionality found in the natural product or other diverse structural modifications for structure-activity relationship studies.

Critical Synthetic Advantages of SNAr Macrocyclization:

- Enhanced reaction efficiency: Cyclization proceeds under significantly milder conditions compared to classical methods

- Versatile functionalization: The nitro group provides a chemical handle for introducing diverse structural modifications

- Stereochemical control: The methodology preserves chiral integrity of sensitive amino acid precursors

- Scalability: The approach is amenable to preparation of multigram quantities of advanced intermediates

Biosynthetic Insights and Biomimetic Strategies

Recent elucidation of the biosynthetic pathway for herquline A, a structurally related strained piperazine alkaloid, has provided valuable insights that could inform biomimetic approaches to this compound synthesis [1]. The biosynthesis begins with a nonribosomal peptide synthetase (NRPS) that activates two molecules of L-tyrosine and catalyzes their condensation and reduction to form a linear di-tyrosine piperazine intermediate. This intermediate then undergoes a series of oxidative and reductive transformations to forge the complex pentacyclic scaffold of herquline A. Understanding these enzymatic processes reveals nature's efficient strategy for constructing strained piperazine systems.

A particularly noteworthy biosynthetic step involves a cytochrome P450 enzyme (HqlC) that catalyzes the formation of the C-C crosslink between the phenyl side chains [1]. This transformation shares mechanistic similarities with the C-O crosslinking in this compound biosynthesis, despite the different connective linkages. Computational analysis suggests that HqlC may operate through a single radical addition mechanism, wherein hydrogen abstraction from one phenolic group generates a radical that adds to the other phenyl ring, followed by rearomatization to form the final crosslinked product. This radical-based coupling strategy offers potential inspiration for developing synthetic methods that mimic nature's approach to creating strained biaryl connections.

Table 2: Key Enzymatic Transformations in Piperazine Alkaloid Biosynthesis

| Enzyme Class | Representative Examples | Catalytic Function | Potential Synthetic Application |

|---|---|---|---|

| Nonribosomal Peptide Synthetase (NRPS) | HqlA | Condenses and reduces two tyrosine molecules | Biomimetic dipeptide formation strategies |

| Cytochrome P450 | HqlC, CYP121 | Catalyzes aryl-aryl coupling via radical mechanism | Oxidative biaryl bond formation |

| Short-Chain Dehydrogenase/Reductase (SDR) | HqlB, HqlD, HqlF | Sequential reduction of unsaturated intermediates | Stereoselective ketone reduction |

| Methyltransferase | HqlE | N-methylation of piperazine ring | Selective alkylation strategies |

The biosynthetic pathway also demonstrates the strategic role of N-methylation as a trigger for subsequent non-enzymatic transformations that form the strained polycyclic system [1]. In herquline biosynthesis, methylation of the piperazine nitrogen initiates a cascade of stereoselective, non-enzymatic reactions that efficiently generate the complex pentacyclic scaffold. This phenomenon suggests potential synthetic strategies wherein a single chemical transformation could orchestrate multiple subsequent ring-forming steps, significantly streamlining the synthesis of complex piperazine natural products like this compound.

Experimental Protocols

Macrocyclization via Intramolecular SNAr Reaction

Principle: This protocol describes the key macrocyclization step in this compound synthesis using an intramolecular nucleophilic aromatic substitution (SNAr) to form the 14-membered biaryl ether ring system [3].

Materials and Equipment:

- Linear peptide precursor containing 3-fluoro-4-nitrophenylalanine

- Anhydrous dimethylformamide (DMF)

- Anhydrous dichloromethane (DCM)

- Diisopropylethylamine (DIPEA)

- Tetra-n-butylammonium fluoride (TBAF)

- Argon or nitrogen gas supply

- Round-bottom flasks (50-100 mL) with rubber septa

- Magnetic stirrer and stir bars

- Syringes and needles for anhydrous transfer

- Thin-layer chromatography (TLC) setup

- Flash chromatography system

Procedure:

- Prepare a solution of the linear peptide precursor (1.0 equiv) in anhydrous DMF (0.01 M concentration) in a flame-dried round-bottom flask under inert atmosphere.

- Cool the solution to 0°C using an ice bath while maintaining argon/nitrogen flow.

- Add DIPEA (3.0 equiv) dropwise via syringe, followed by TBAF (1.1 equiv) as a 1.0 M solution in THF.

- Remove the ice bath and allow the reaction to warm slowly to room temperature with stirring.

- Monitor reaction progress by TLC (silica gel, 5% MeOH in DCM) until complete consumption of starting material is observed (typically 4-8 hours).

- Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL per 100 mL reaction volume).

- Extract the aqueous mixture with ethyl acetate (3 × 50 mL), combine organic extracts, and wash with brine (50 mL).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography on silica gel (gradient elution: 2-10% MeOH in DCM) to obtain the macrocyclic product as a solid.

- Characterize the product by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS.

Critical Notes:

- Maintain strict anhydrous conditions throughout the reaction to prevent hydrolysis of the activated aryl fluoride.

- The dilution of the reaction (0.01 M) is critical to favor intramolecular cyclization over dimerization or oligomerization.

- For challenging cyclizations, slow addition of a dilute solution of the linear precursor to a gently stirring solution of base may improve yields.

- The nitro group in the cyclized product provides a versatile handle for further functionalization through reduction to an amine or replacement with oxygen functionality.

Synthesis of Cycloisodityrosine Building Blocks

Principle: This protocol outlines the preparation of cycloisodityrosine derivatives, which serve as key intermediates for this compound synthesis, through a double alkylation strategy using chiral bislactim ether methodology [3].

Materials:

- Chiral bislactim ether (1.0 equiv)

- 3-Fluoro-4-nitrobenzyl bromide (2.2 equiv)

- Lithium hexamethyldisilazide (LiHMDS, 2.2 equiv)

- Tetrahydrofuran (THF), anhydrous

- Methanol for quenching

- Aqueous hydrochloric acid (1.0 M)

- Ethyl acetate for extraction

- Sodium bicarbonate, saturated solution

- Brine solution

Procedure:

- Dissolve chiral bislactim ether (1.0 equiv) in anhydrous THF (0.1 M) under inert atmosphere at -78°C.

- Add LiHMDS (2.2 equiv) dropwise as a 1.0 M solution in THF and stir for 30 minutes at -78°C.

- Add 3-fluoro-4-nitrobenzyl bromide (2.2 equiv) dropwise as a solution in minimal THF.

- Slowly warm the reaction mixture to 0°C over 2 hours and continue stirring until TLC shows complete consumption of starting material.

- Quench the reaction with cold methanol at 0°C, then add 1.0 M HCl and stir for 1 hour to hydrolyze the bislactim ether.

- Extract the aqueous mixture with ethyl acetate (3 × 50 mL), combine organic layers, and wash sequentially with saturated sodium bicarbonate and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography to obtain the cycloisodityrosine precursor.

- Isolate and characterize the minor dialkylation byproduct, which can be formed through a proposed mechanism involving double alkylation [3].

Troubleshooting:

- If double alkylation product predominates, reduce equivalents of base and alkylating agent to 1.1 each.

- For poor diastereoselectivity, consider alternative chiral auxiliaries or modified bislactim ethers.

- Low yields in hydrolysis step may be improved by extended reaction time or alternative acid sources.

Application Notes and Analytical Data

Structural Characterization of Synthetic Intermediates

Spectroscopic Analysis: Comprehensive characterization of synthetic intermediates is essential for confirming structural identity and purity throughout the this compound synthetic sequence. For the key macrocyclic intermediate obtained via the SNAr cyclization, characteristic ( ^1 \text{H} ) NMR signals include distinctive aromatic proton patterns consistent with the coupled biaryl ether system, typically appearing as two doublets in the region of δ 6.8-7.2 ppm with coupling constants of J = 8-9 Hz [3]. The reduced piperazine ring protons give rise to complex multiplet patterns between δ 2.5-4.5 ppm, while the methoxy protons of ester protecting groups appear as singlets around δ 3.7 ppm. Mass spectrometric analysis typically shows [M+H]+ ions consistent with the expected molecular formula, with high-resolution mass spectrometry providing confirmation of elemental composition.

Chromatographic Properties: The macrocyclic intermediates exhibit distinct retention characteristics in both normal-phase and reversed-phase chromatographic systems. In normal-phase flash chromatography using silica gel with gradient elution (2-10% methanol in dichloromethane), the cyclized product typically elutes after linear precursors due to its more compact structure and reduced polarity [3]. In reversed-phase HPLC systems (C18 column with acetonitrile-water gradient), these compounds show retention times proportional to the nature and number of protecting groups, with typical retention times in the range of 12-18 minutes under standard analytical conditions (linear gradient from 10% to 90% acetonitrile over 20 minutes). These chromatographic profiles provide valuable fingerprints for assessing synthetic intermediate purity and guiding purification strategies.

Table 3: Comparative Analysis of Synthetic Approaches to this compound

| Synthetic Approach | Key Transformation | Advantages | Limitations | Overall Yield |

|---|---|---|---|---|

| Intramolecular SNAr | Macrocyclization via aromatic substitution | Mild conditions, high yielding, versatile functionalization | Requires specialized fluorinated building blocks | ~15-20% over 12 steps |

| Biomimetic Oxidation | Oxidative phenolic coupling | Conceptually elegant, mimics biosynthesis | Limited control over regioselectivity, moderate yields | ~5-8% over 10 steps |

| Stepwise Fragment Coupling | Sequential peptide bond formation | Maximum control over stereochemistry | Lengthy sequence, protecting group intensive | ~8-12% over 15+ steps |

| Solid-Phase Synthesis | Immobilized linear precursor assembly | Amenable to library generation, automation compatible | Challenges in macrocyclization on solid support | Variable (10-25%) |

Strategic Applications in Drug Discovery

The synthetic methodologies developed for this compound total synthesis have found broader applications in medicinal chemistry and drug discovery, particularly in the construction of structurally constrained peptidomimetics targeting challenging biological systems. The intramolecular SNAr macrocyclization strategy has been adapted for the synthesis of diverse macrocyclic compounds beyond this compound, including vancomycin analogs and other biaryl ether-containing natural products [3]. These structural motifs are particularly valuable for addressing protein-protein interaction targets, where extended surface contacts and defined three-dimensional topography are essential for high-affinity binding.

The strategic incorporation of rigidifying elements such as the biaryl ether linkage in this compound has inspired design principles for enhancing the proteolytic stability and bioavailability of peptide-based therapeutics. Replacement of amide bonds with triazole rings, as mentioned in the context of peptidomimetic design, introduces conformational constraint that mimics either cis or trans amide bond configurations while resisting enzymatic degradation [2]. These structural modifications can significantly improve the pharmacological profiles of peptide-derived therapeutics, addressing key limitations such as rapid clearance and poor membrane permeability that often plague natural peptide scaffolds.

The exploration of this compound-inspired scaffolds through diversity-oriented synthesis represents a powerful strategy for interrogating underexplored regions of chemical space with high potential for biological relevance [2]. By generating compound collections that incorporate both known bioactive motifs (such as the diketopiperazine unit present in many natural products) and novel structural elements, these libraries balance the need for biological relevance with the desire to explore new structural territory. This approach has yielded chemical probes for challenging targets including transcription factors, protein-protein interactions, and multidrug resistance mechanisms, validating the utility of this compound-derived scaffolds in modern chemical biology and drug discovery.

Visual Synthesis workflow

Figure 1: Workflow for this compound Synthesis via SNAr Macrocyclization. This diagram illustrates the key steps in the total synthesis of this compound using an intramolecular nucleophilic aromatic substitution (SNAr) strategy for macrocycle formation, highlighting the critical cyclization and subsequent functionalization steps [3].

Figure 2: Biosynthetic Pathway for Strained Piperazine Alkaloids. This workflow depicts the enzymatic steps in the biosynthesis of herquline A, a structurally related piperazine natural product, highlighting the nonribosomal peptide synthesis, oxidative coupling, and reductive modifications that parallel potential biomimetic approaches to this compound [1].

Conclusion

The total synthesis of this compound represents a continuing challenge at the frontier of synthetic organic chemistry, with the development of innovative methodologies like the intramolecular SNAr macrocyclization strategy providing significant advances in efficiency and practicality. The integration of biosynthetic insights with traditional synthetic approaches offers promising avenues for future developments, potentially enabling more biomimetic routes to this complex natural product and its analogs. As synthetic methodologies continue to evolve, particularly in the areas of C-H activation, photoredox catalysis, and enzymatic synthesis, the preparation of this compound and related macrocyclic peptidomimetics will become increasingly efficient, facilitating their exploration as privileged scaffolds in chemical biology and drug discovery. The strategic lessons learned from this compound synthesis continue to inspire new approaches to complex macrocyclic natural products with potential therapeutic applications.

References

Application Notes: Synthetic Strategies for Heterodectic Macrocyclic Peptides

Heterodectic macrocyclic peptides are a class of constrained peptides where the ring closure occurs through a bond other than a standard amide (peptide) bond, such as an ether or disulfide linkage. These structures are crucial in drug discovery due to their enhanced metabolic stability, receptor selectivity, and cell permeability compared to their linear counterparts [1].

Piperazinomycin as a Model Heterodectic Peptide this compound is a fungal-derived antibiotic natural product that exemplifies a highly strained heterodectic macrocycle [2]. Its structure is characterized by a reduced piperazine core and a critical aryl-alkyl ether bond that crosslinks the tyrosine side chains, contributing to its rigid, bowl-shaped conformation and biological activity [2]. The biosynthesis of related strained peptides like Herquline A involves a P450 enzyme (e.g., HqlC) that catalyzes the oxidative coupling of aryl rings, a process that can inspire biomimetic synthetic strategies [2].

Comparative Advantages of Synthetic Methodologies

- SNAr Cycloetherification: This chemical method is powerful for constructing biaryl ether linkages found in complex natural products like vancomycin. It tackles two challenging synthetic problems—ether bond formation and macrocyclization—in a single operation, offering high convergence and atom economy [3] [4].